Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate

Catalog No.
S12811136
CAS No.
M.F
C12H16O3
M. Wt
208.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate

Product Name

Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate

IUPAC Name

methyl 3-[4-(2-hydroxyethyl)phenyl]propanoate

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C12H16O3/c1-15-12(14)7-6-10-2-4-11(5-3-10)8-9-13/h2-5,13H,6-9H2,1H3

InChI Key

SKSIEDIFVNTCFX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)CCO

Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate is a chemical compound with the molecular formula C12H16O3C_{12}H_{16}O_3 and a molecular weight of 208.25 g/mol. It features a propanoate structure with a hydroxyl group attached to a phenyl ring, which is further substituted with a 2-hydroxyethyl group. This compound is categorized under esters and is known for its potential applications in various fields, including pharmaceuticals and agricultural chemistry.

Typical of esters:

  • Esterification: It can be synthesized through the reaction of 4-(2-hydroxyethyl)phenol with propanoic acid in the presence of an acid catalyst.
  • Hydrolysis: Under acidic or basic conditions, this ester can hydrolyze to yield 4-(2-hydroxyethyl)phenol and propanoic acid.
  • Transesterification: This compound can react with alcohols to form different esters, which is useful in modifying its properties for specific applications.

Research indicates that methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate exhibits biological activity, particularly in the context of nitrification inhibition. It has been identified as a root-exuded compound from Sorghum bicolor, contributing to biological nitrification inhibition (BNI), which helps improve nitrogen use efficiency in agricultural systems by suppressing soil nitrifying bacteria . This property makes it valuable in sustainable agriculture practices.

The synthesis of methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate can be achieved through various methods:

  • Direct Esterification: Reacting 4-(2-hydroxyethyl)phenol with propanoic acid or its derivatives under acidic conditions.
  • Transesterification: Using methyl propanoate and 4-(2-hydroxyethyl)phenol in the presence of a catalyst such as potassium carbonate.
  • Enzymatic Methods: Employing lipases to catalyze the formation of this ester from the corresponding alcohol and acid, providing a more environmentally friendly synthesis route.

Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate has several applications:

  • Agricultural Chemistry: Its role as a nitrification inhibitor makes it significant for enhancing soil fertility and reducing nitrogen loss.
  • Pharmaceuticals: Potential use in drug formulations due to its biological activity and compatibility with various biological systems.
  • Chemical Intermediates: Serves as a building block for synthesizing other chemical compounds in organic chemistry.

Studies focusing on the interactions of methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate reveal its potential effects on soil microbial communities. It has been shown to selectively inhibit certain nitrifying bacteria, thereby affecting nitrogen cycling in agricultural soils. Further research into its interactions with other soil constituents could provide insights into optimizing its use as a biocontrol agent in agriculture .

Several compounds share structural similarities with methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate. The following table compares these compounds based on their molecular structure and properties:

Compound NameCAS NumberMolecular FormulaSimilarity Score
Methyl 3-(4-hydroxyphenyl)propionate5597-50-2C10H12O30.98
Ethyl 3-(4-hydroxyphenyl)propanoate23795-02-0C11H14O30.95
Methyl 2-(4-hydroxyphenyl)acetate14199-15-6C10H12O30.93
Methyl 3-(3-hydroxyphenyl)propanoate61389-68-2C10H12O30.98
Methyl 4-(4-methoxyphenyl)butanoate20637-08-5C12H16O30.95

These compounds highlight the unique structural features of methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate, particularly its specific hydroxyl and ethyl substitutions that contribute to its distinct biological activities and chemical reactivity.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

208.109944368 g/mol

Monoisotopic Mass

208.109944368 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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